1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

Catalog No.
S14155185
CAS No.
M.F
C10H11BrO3S
M. Wt
291.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dion...

Product Name

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

IUPAC Name

1-(5-bromothiophen-2-yl)-5-methoxypentane-1,3-dione

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

InChI

InChI=1S/C10H11BrO3S/c1-14-5-4-7(12)6-8(13)9-2-3-10(11)15-9/h2-3H,4-6H2,1H3

InChI Key

JJCPCTGNWUPCCE-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=CC=C(S1)Br

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione is a synthetic organic compound with a unique structure that incorporates both a bromothiophene moiety and a methoxypentane-1,3-dione framework. The molecular formula for this compound is C12H13BrO3S, and it has a molecular weight of approximately 303.19 g/mol. The presence of the bromine atom in the thiophene ring contributes to its reactivity and potential biological activity, while the methoxy and dione functionalities enhance its chemical versatility.

Typical of both its thiophene and dione functionalities:

  • Electrophilic Substitution: The bromine atom on the thiophene ring can be replaced by nucleophiles in electrophilic aromatic substitution reactions.
  • Condensation Reactions: The dione group can participate in aldol condensation reactions, leading to the formation of larger carbon frameworks.
  • Reduction Reactions: The carbonyl groups in the dione can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione a versatile intermediate for synthesizing more complex organic molecules.

The synthesis of 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione typically involves several steps:

  • Formation of the Thiophene Ring: Starting from appropriate precursors, the thiophene ring can be synthesized using methods such as cyclization reactions involving sulfur.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide in an appropriate solvent.
  • Methoxylation and Dione Formation: The methoxy group can be introduced via methylation reactions (e.g., using methyl iodide), followed by the formation of the dione functional group through oxidation or condensation reactions.

Each step requires careful optimization to achieve high yields and purity.

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery efforts, particularly in developing new antimicrobial or anticancer agents.
  • Material Science: Compounds containing thiophene units are often used in organic electronics and photovoltaic materials due to their conductive properties.
  • Synthetic Organic Chemistry: As a versatile intermediate, it can be employed in synthesizing more complex organic compounds.

Interaction studies involving 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione could focus on its binding affinity with biological targets such as enzymes or receptors. Investigating these interactions could reveal insights into its mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and binding assays would be useful for this purpose.

Several compounds share structural similarities with 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione. Notable examples include:

Compound NameStructureUnique Features
1-(4-Bromothiophen-2-yl)-4-methoxybutane-1,3-dioneContains a different alkyl chainDifferent biological activity profile
2-(5-Bromo-thiophen-2-yl)-4-methylpentane-1,3-dioneVariation in substituents on thiophenePotentially distinct reactivity
5-Methoxy-thiophene-2-carboxylic acidLacks the dione functionalityDifferent applications in organic synthesis

The uniqueness of 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione lies in its specific combination of functionalities, which may confer distinct chemical reactivity and biological properties compared to these similar compounds. This specificity can lead to unique applications in both research and industry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

289.96123 g/mol

Monoisotopic Mass

289.96123 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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